4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.: 865174-07-8
VCID: VC4344910
InChI: InChI=1S/C24H32N4O6S3/c1-4-7-14-27(5-2)37(32,33)19-10-8-18(9-11-19)23(29)26-24-28(15-16-34-6-3)21-13-12-20(36(25,30)31)17-22(21)35-24/h8-13,17H,4-7,14-16H2,1-3H3,(H2,25,30,31)
SMILES: CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOCC
Molecular Formula: C24H32N4O6S3
Molecular Weight: 568.72

4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

CAS No.: 865174-07-8

Cat. No.: VC4344910

Molecular Formula: C24H32N4O6S3

Molecular Weight: 568.72

* For research use only. Not for human or veterinary use.

4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide - 865174-07-8

Specification

CAS No. 865174-07-8
Molecular Formula C24H32N4O6S3
Molecular Weight 568.72
IUPAC Name 4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Standard InChI InChI=1S/C24H32N4O6S3/c1-4-7-14-27(5-2)37(32,33)19-10-8-18(9-11-19)23(29)26-24-28(15-16-34-6-3)21-13-12-20(36(25,30)31)17-22(21)35-24/h8-13,17H,4-7,14-16H2,1-3H3,(H2,25,30,31)
Standard InChI Key NWKKZYGBXSUKIS-LCUIJRPUSA-N
SMILES CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOCC

Introduction

The compound 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that belongs to the class of sulfonamide derivatives. These compounds are known for their antibacterial properties and potential applications in medicinal chemistry. The presence of multiple functional groups, including sulfamoyl (-SO2NH2) and benzamide (-C(O)NH2), suggests potential biological activity, particularly in pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the benzothiazole ring and the incorporation of sulfamoyl groups. Each step requires careful control of reaction conditions such as temperature, pH, and concentration to ensure high yields and purity of the desired product. Analytical techniques like NMR spectroscopy and HPLC are used to monitor the progress of each reaction step.

Mechanism of Action

Compounds similar to 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide often act by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis pathways. This inhibition disrupts bacterial growth and proliferation, making these compounds potential antimicrobial agents.

Antimicrobial and Anticancer Potential

While specific data on this compound's antimicrobial and anticancer activities are not available, related sulfonamide derivatives have shown significant biological activity. For instance, some benzamide derivatives have demonstrated potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as anticancer properties against human cancer cell lines .

Analytical Techniques

Analytical techniques play a crucial role in the characterization and purification of this compound. Common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and confirm the presence of specific functional groups.

  • High-Performance Liquid Chromatography (HPLC): Employed for purification and to assess the purity of the synthesized compound.

  • Mass Spectrometry (MS): Helps in confirming the molecular weight and structure of the compound.

Potential Applications

Given its structural features and potential biological activity, 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide could be explored for applications in medicinal chemistry, particularly in the development of new antimicrobial or anticancer agents.

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